molecular formula C14H18ClNO3 B1324090 Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate CAS No. 890100-59-1

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

Cat. No.: B1324090
CAS No.: 890100-59-1
M. Wt: 283.75 g/mol
InChI Key: FHLADEQXUZBUQH-UHFFFAOYSA-N
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Description

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is an organic compound that features a pyridine ring substituted with a chlorine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-pyridinecarboxylic acid and ethyl acetoacetate.

    Esterification: The carboxylic acid group of 2-chloro-3-pyridinecarboxylic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chloro-3-pyridinecarboxylate.

    Condensation Reaction: Ethyl 2-chloro-3-pyridinecarboxylate is then subjected to a Claisen condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This step forms the desired product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines) in the presence of a base like potassium carbonate.

    Reduction: Sodium borohydride in methanol.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-3-pyridylglyoxylate
  • 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile

Comparison

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is unique due to its specific ester and keto functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds For instance, Ethyl 2-chloro-3-pyridylglyoxylate lacks the heptanoate chain, which can influence its solubility and reactivity

By understanding these differences, researchers can select the most appropriate compound for their specific needs in chemical synthesis, biological studies, or industrial applications.

Properties

IUPAC Name

ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-2-19-13(18)9-5-3-4-8-12(17)11-7-6-10-16-14(11)15/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLADEQXUZBUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641797
Record name Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-59-1
Record name Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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